レチアノーンA

概要

説明

科学的研究の応用

Leachianone A has a wide range of scientific research applications:

作用機序

レチアノーンAは、複数の機序を介してその効果を発揮します。

アポトーシス誘導: この化合物は、外因性および内因性経路の両方を活性化することによって、癌細胞のアポトーシスを誘導します.

類似化合物の比較

This compoundは、クラリノン、ソフォラフラバノンG、クシェノールなどの他のフラボノイドと構造的に似ています . this compoundは、8位に特異的なラバンデュリル基置換基を持つことと、癌細胞に対する強力な細胞毒性活性を有することによって、ユニークです .

クラリノン: ソフォラ・フラベセンスから単離された別のフラボノイドで、抗炎症作用と抗癌作用で知られています.

ソフォラフラバノンG: 抗アレルギー作用と抗炎症作用を示します.

クシェノール: 抗菌作用と抗炎症作用で知られています.

This compoundは、その幅広い生物活性と潜在的な治療用途によって際立っています。

Safety and Hazards

生化学分析

Biochemical Properties

Leachianone A interacts with various enzymes and proteins, significantly influencing biochemical reactions. It exhibits a marked inhibition on the survival of HepG2 cells in a time- and dose-dependent manner . It decreases the precursor of caspase-3, reduces the protein level of the pro-forms of upstream initiator caspases, caspases-8 and -9 .

Cellular Effects

Leachianone A has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, affecting cell signaling pathways, gene expression, and cellular metabolism . It induces a shift of the cell population to the late apoptotic/necrotic stage .

Molecular Mechanism

Leachianone A exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It reduces the protein level of the pro-forms of upstream initiator caspases, caspases-8 and -9, and decreases two downstream substrates, namely inhibitor of caspase-activated DNase (ICAD) and poly-ADP-ribose polymerase (PARP) in HepG2 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leachianone A change over time. It exhibits a marked inhibition on the survival of HepG2 cells in a time- and dose-dependent manner . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Leachianone A vary with different dosages in animal models. It significantly diminishes the tumor volume by 17-54% in LA-treated nude mice, when compared with those solely given the vehicle .

準備方法

化学反応の分析

レチアノーンAは、酸化、還元、置換反応などのさまざまな化学反応を起こします . これらの反応で用いられる一般的な試薬と条件は次のとおりです。

酸化: This compoundは、酸性または塩基性条件下で、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの試薬を用いて酸化することができます.

還元: この化合物は、無水溶媒中で、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの試薬を用いて還元することができます.

置換: This compoundは、触媒の存在下または特定の反応条件下で、ハロゲンまたは他の求核剤を用いて置換反応を起こすことができます.

これらの反応から生成される主な生成物は、用いられる特定の試薬と条件によって異なります。

科学研究の応用

This compoundは、幅広い科学研究の応用があります。

類似化合物との比較

Leachianone A is structurally similar to other flavonoids such as kurarinone, sophoraflavanone G, and kushenol . it is unique due to its specific lavandulyl group substitution at position 8 and its potent cytotoxic activity against cancer cells .

Kurarinone: Another flavonoid isolated from Sophora flavescens, known for its anti-inflammatory and anticancer properties.

Sophoraflavanone G: Exhibits anti-allergic and anti-inflammatory activities.

Kushenol: Known for its antimicrobial and anti-inflammatory properties.

Leachianone A stands out due to its broad spectrum of biological activities and potential therapeutic applications.

特性

IUPAC Name |

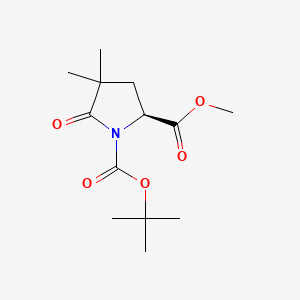

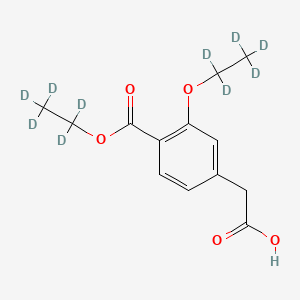

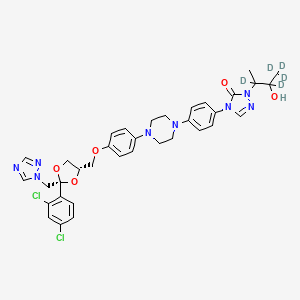

(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-20(28)12-21(29)25-22(30)13-24(32-26(19)25)18-9-8-17(27)11-23(18)31-5/h6,8-9,11-12,16,24,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTPWCZXKJSORQ-GYCJOSAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317729 | |

| Record name | Leachianone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97938-31-3 | |

| Record name | Leachianone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97938-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leachianone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)